



Total Synthesis Protocol for (±)-Strigol: A Practical Approach

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and their interaction with the environment. Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, they are now recognized for their diverse functions, including the control of shoot branching and the promotion of symbiotic relationships with mycorrhizal fungi. The intricate structure of strigolactones, characterized by a tricyclic lactone (the ABC rings) connected to a butenolide moiety (the Dring) via an enol ether bridge, presents a significant challenge for chemical synthesis.

This document provides a detailed protocol for the total synthesis of (\pm)-Strigol, a representative member of the strigolactone family. While the initial request was for the synthesis of (\pm)-Strigone, a comprehensive and detailed experimental protocol for this specific molecule is not readily available in the public domain. The presented protocol for (\pm)-Strigol, being a very close structural analog, offers valuable insights and practical guidance for researchers interested in the synthesis of this class of compounds. The described 10-step synthesis commences from the readily available starting material, α -ionone.

Synthetic Pathway Overview

The total synthesis of (\pm) -Strigol from α -ionone involves a sequence of transformations to construct the key structural features of the molecule. The overall workflow is depicted in the







diagram below.

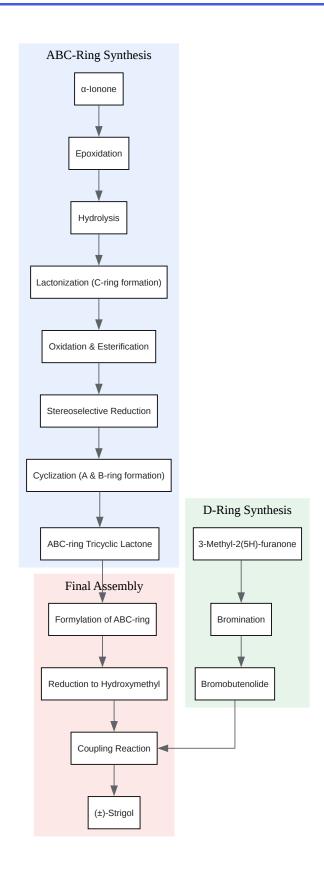












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